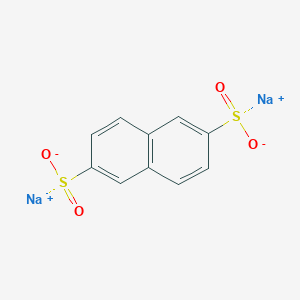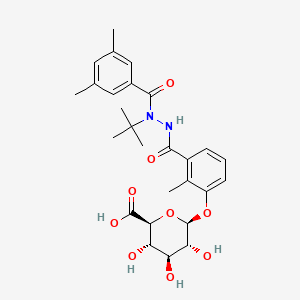
3'-O-Desmethyl-3'-O-beta-D-glucopyranosyl Methoxyfenozide Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid is a synthetic compound with the molecular formula C27H34N2O9 and a molecular weight of 530.567 g/mol . It is a derivative of Methoxyfenozide, a well-known insect growth regulator. This compound is characterized by its complex structure, which includes a glucopyranosyl group and a methoxyfenozide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid involves multiple steps, starting with the preparation of the methoxyfenozide core. This is followed by the introduction of the glucopyranosyl group through glycosylation reactions. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these steps include glycosyl donors, catalysts, and solvents like dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be employed to convert carbonyl groups to alcohols, typically using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, methanol, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyfenozide moiety could yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce various alkyl or aryl groups into the molecule .
科学研究应用
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential effects on insect growth and development, given its relation to Methoxyfenozide.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the formulation of insecticides and other agrochemical products.
作用机制
The mechanism of action of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid involves its interaction with specific molecular targets in insects. It mimics the action of ecdysone, a hormone that regulates molting and metamorphosis in insects. By binding to ecdysone receptors, it disrupts normal development, leading to the death of the insect .
相似化合物的比较
Similar Compounds
Methoxyfenozide: The parent compound, known for its insect growth regulatory properties.
Tebufenozide: Another insect growth regulator with a similar mode of action.
Halofenozide: A related compound used in pest control.
Uniqueness
3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid is unique due to the presence of the glucopyranosyl group, which may enhance its solubility and bioavailability compared to its parent compound, Methoxyfenozide. This structural modification could potentially lead to improved efficacy and reduced environmental impact .
属性
分子式 |
C27H34N2O9 |
|---|---|
分子量 |
530.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[3-[[tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]-2-methylphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H34N2O9/c1-13-10-14(2)12-16(11-13)24(34)29(27(4,5)6)28-23(33)17-8-7-9-18(15(17)3)37-26-21(32)19(30)20(31)22(38-26)25(35)36/h7-12,19-22,26,30-32H,1-6H3,(H,28,33)(H,35,36)/t19-,20-,21+,22-,26+/m0/s1 |
InChI 键 |
FUJHMNHUDPEZMS-OWCDONTQSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C)C |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


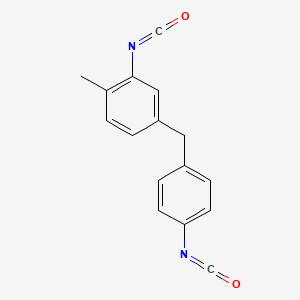
![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)
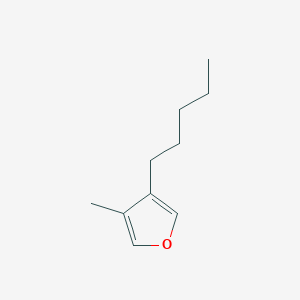

![6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)
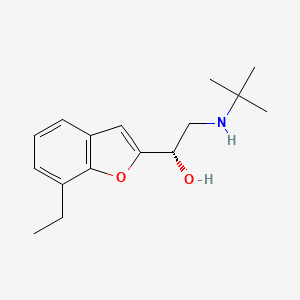
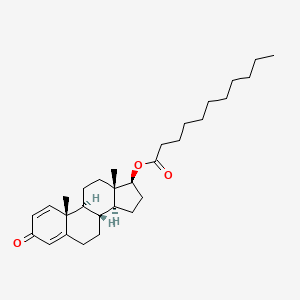
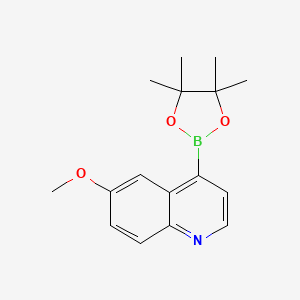
![triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13413658.png)
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)

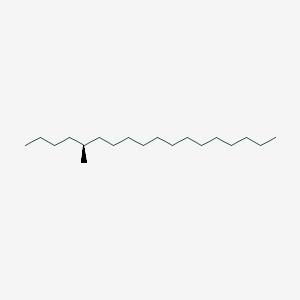
![9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)
